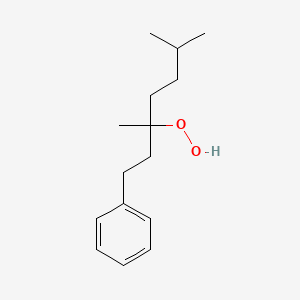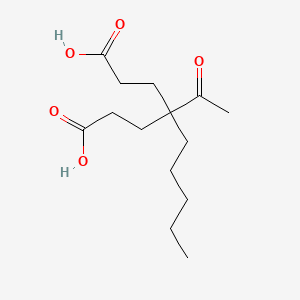
4-Acetyl-4-pentylheptanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-4-pentylheptanedioic acid is an organic compound with a complex structure that includes both acetyl and pentyl groups attached to a heptanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4-pentylheptanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a heptanedioic acid derivative with a pentyl halide, followed by acetylation using acetic anhydride or acetyl chloride under acidic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods utilize similar reaction pathways but are optimized for efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Acetyl-4-pentylheptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyl or pentyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Acetyl-4-pentylheptanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Acetyl-4-pentylheptanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate biochemical reactions. The pathways involved can vary depending on the context of its use, such as in metabolic studies or drug development.
類似化合物との比較
Similar Compounds
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid: Similar in structure but with an ethoxycarbonyl group instead of a pentyl group.
4-Acetyl-4-methylheptanedioic acid: Contains a methyl group instead of a pentyl group.
Uniqueness
4-Acetyl-4-pentylheptanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
76921-70-5 |
|---|---|
分子式 |
C14H24O5 |
分子量 |
272.34 g/mol |
IUPAC名 |
4-acetyl-4-pentylheptanedioic acid |
InChI |
InChI=1S/C14H24O5/c1-3-4-5-8-14(11(2)15,9-6-12(16)17)10-7-13(18)19/h3-10H2,1-2H3,(H,16,17)(H,18,19) |
InChIキー |
ZCQQYBGVJDBRRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCC(=O)O)(CCC(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)


![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
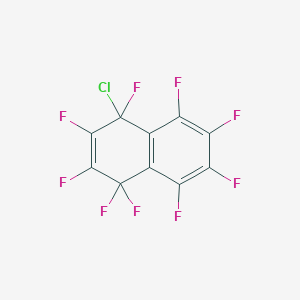
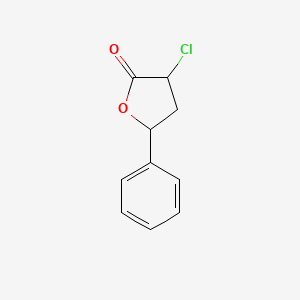
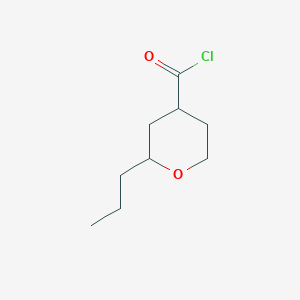
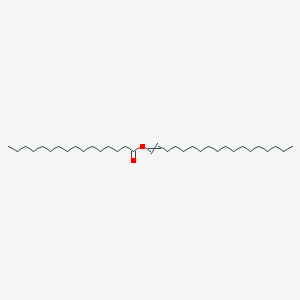

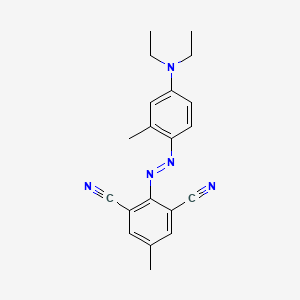
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
